A Technical Guide to the Natural Sources of Flavoxanthin
A Technical Guide to the Natural Sources of Flavoxanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of flavoxanthin, a naturally occurring xanthophyll pigment. It details its primary natural sources, biosynthetic origins, and the methodologies required for its extraction and analysis. The information is tailored for professionals in research and development who are interested in the scientific and potential pharmaceutical applications of this carotenoid.
Introduction to Flavoxanthin
Flavoxanthin is a natural carotenoid pigment belonging to the xanthophyll subclass, which is characterized by the presence of oxygen in its molecular structure.[1] With the chemical formula C₄₀H₅₆O₃, its formal IUPAC name is (3S,3′R,5R,6′R,8R)-5,8-Epoxy-5,8-dihydro-β,ε-carotene-3,3′-diol.[2] It imparts a golden-yellow hue and is found as a minor pigment in a variety of plants and algae.[3][4] Like other xanthophylls, flavoxanthin plays a role in photoprotection within the photosynthetic apparatus of plants.[1] Its antioxidant properties, derived from its polyene structure, make it a compound of interest for further research in nutrition and pharmacology.[1] Flavoxanthin is a stereoisomer of chrysanthemaxanthin (B12775167) and is often found alongside other major carotenoids such as lutein (B1675518) and violaxanthin (B192666).[2][4]
Natural Sources of Flavoxanthin
Flavoxanthin is typically found in low concentrations across various plant tissues, particularly in flowers where it contributes to yellow and orange coloration.[1][4] Algal sources, specifically from the Chrysophyceae class, are also known producers of a diverse range of xanthophylls.
2.1 Plant Sources The most well-documented sources of flavoxanthin and its direct precursors are the flowers of the Asteraceae family.
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Dandelion (Taraxacum spp.) : The petals of dandelion flowers are a significant source of xanthophyll epoxides.[5] Studies on Taraxacum formosanum have identified and quantified substantial amounts of lutein and violaxanthin isomers, which are structurally related to flavoxanthin.[1] The presence of lutein epoxide, a direct precursor, has also been reported in Taraxacum officinale.[5]
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Buttercup (Ranunculus acris) : Historically, Ranunculus acris was one of the first plants from which flavoxanthin was isolated.[4] The petals contain carotenoid pigments that contribute to their characteristic glossy yellow appearance.[6]
2.2 Algal Sources
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Golden Algae (Class: Chrysophyceae) : This large group of freshwater algae is characterized by its golden-brown color, which is due to the presence of specific xanthophyll pigments, including fucoxanthin (B1674175) and violaxanthin.[7] While direct quantification of flavoxanthin in these organisms is not widely reported, their known production of various xanthophyll epoxides suggests they are a potential natural source.[7]
Quantitative Data
Specific quantitative data for flavoxanthin is scarce in scientific literature, underscoring its status as a minor carotenoid. However, data for closely related xanthophylls and their epoxides in well-studied sources like dandelion provide a valuable proxy for estimating potential yields. The following table summarizes the concentration of major related carotenoids identified in the flowers of Taraxacum formosanum.
| Carotenoid | Concentration (µg/g Dry Weight) | Natural Source |
| All-trans-lutein & cis isomers | 212.4 | Taraxacum formosanum |
| All-trans-violaxanthin & cis isomers | 209.5 | Taraxacum formosanum |
| All-trans-β-carotene & cis isomers | 413.6 | Taraxacum formosanum |
| Table 1: Concentration of major carotenoids in Dandelion (Taraxacum formosanum) flowers. Data sourced from Kao et al. (2012).[1] |
Biosynthesis of Flavoxanthin
Flavoxanthin is synthesized via the carotenoid biosynthetic pathway, which is common to all photosynthetic organisms. The pathway begins with the synthesis of the C40 backbone, lycopene (B16060). The specific branch leading to flavoxanthin involves the cyclization of lycopene to form α-carotene, which possesses one β-ring and one ε-ring.
Subsequent enzymatic reactions, including hydroxylation and epoxidation, modify the α-carotene structure. The key steps are:
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Hydroxylation : α-carotene is hydroxylated at the 3 and 3' positions to form lutein.
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Epoxidation : The enzyme zeaxanthin (B1683548) epoxidase (ZEP), which also acts on other xanthophylls, introduces a 5,6-epoxy group onto the β-ring of lutein, forming lutein-5,6-epoxide (an isomer of chrysanthemaxanthin).[8]
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Rearrangement : Under mildly acidic conditions, which can occur within the thylakoid lumen, the 5,6-epoxy group can undergo a molecular rearrangement to form the more stable 5,8-epoxy furanoid structure, yielding flavoxanthin.
Experimental Protocols
The extraction and quantification of flavoxanthin follow standard procedures for lipophilic carotenoids from plant or algal matrices. The protocol below is a synthesized methodology based on established high-performance liquid chromatography (HPLC) techniques for carotenoid analysis.[9][10][11]
5.1 Objective To extract, identify, and quantify flavoxanthin and other xanthophylls from fresh plant material (e.g., dandelion petals).
5.2 Materials and Reagents
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Fresh plant tissue (e.g., 1-2 g of dandelion petals)
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Liquid nitrogen
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Mortar and pestle
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Acetone (B3395972) (HPLC grade, containing 0.1% BHT as antioxidant)
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Methanol (HPLC grade)
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Methyl-tert-butyl ether (MTBE, HPLC grade)
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Saponification reagent: 60% (w/v) aqueous Potassium Hydroxide (KOH)
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Saturated NaCl solution
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Anhydrous sodium sulfate
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HPLC system with a photodiode array (PDA) detector
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C30 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
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Flavoxanthin or related xanthophyll standards (e.g., lutein, violaxanthin)
5.3 Extraction Procedure
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Homogenization : Freeze ~1 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
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Solvent Extraction : Transfer the powder to a centrifuge tube. Add 10 mL of cold acetone (with 0.1% BHT). Vortex vigorously for 2 minutes and sonicate in an ice bath for 5 minutes.
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Centrifugation : Centrifuge the mixture at 5,000 x g for 10 minutes at 4°C. Decant the supernatant into a clean amber vial.
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Re-extraction : Repeat the extraction process on the pellet with another 10 mL of cold acetone to ensure complete recovery. Pool the supernatants.
5.4 Saponification (Optional but Recommended) This step removes interfering lipids and chlorophylls.
-
Add 2 mL of 60% KOH to the pooled acetone extract.
-
Incubate in a shaking water bath at room temperature for 2 hours in the dark.
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Transfer the saponified extract to a separatory funnel. Add 15 mL of MTBE and 15 mL of saturated NaCl solution.
-
Shake gently to partition the carotenoids into the upper MTBE layer. Allow phases to separate.
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Collect the upper MTBE layer. Wash the aqueous layer twice more with 15 mL of MTBE. Pool all MTBE fractions.
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Wash the pooled MTBE extract with distilled water until the washings are neutral (pH 7).
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Dry the final extract by passing it through a small column of anhydrous sodium sulfate.
5.5 Sample Preparation for HPLC
-
Evaporate the dried MTBE extract to complete dryness under a gentle stream of nitrogen gas.
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Reconstitute the dried pigment residue in a known volume (e.g., 1 mL) of MTBE:Methanol (1:1, v/v).
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
5.6 HPLC Analysis
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Column : C30 reverse-phase column (250 x 4.6 mm, 5 µm), maintained at 20-25°C.
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Mobile Phase :
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Solvent A: Methanol / Water / Ammonium Acetate (e.g., 90:10:0.1, v/v/w)
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Solvent B: Methyl-tert-butyl ether (MTBE)
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-
Gradient Elution : A typical gradient would start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar carotenoids. An example gradient is:
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0-2 min: 10% B
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2-20 min: Linear gradient to 80% B
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20-25 min: Isocratic at 80% B
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25-30 min: Return to 10% B and re-equilibrate.
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Flow Rate : 1.0 mL/min.
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Detection : Monitor at 450 nm. Collect full spectra (400-700 nm) with the PDA detector to aid in peak identification.
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Identification : Identify flavoxanthin by comparing its retention time and UV-Vis absorption spectrum (with characteristic fine structure for carotenoids) to an authentic standard. In the absence of a standard, tentative identification is based on spectral characteristics and elution order relative to other known xanthophylls.
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Quantification : Construct a calibration curve using a certified standard of flavoxanthin at several concentrations. Calculate the concentration in the sample based on the peak area from the chromatogram.
Conclusion
Flavoxanthin is a minor xanthophyll found predominantly in the flowers of certain plant families, such as Asteraceae, and potentially in Chrysophycean algae. While its concentration in these sources is low compared to major carotenoids like lutein and β-carotene, its unique 5,8-epoxy structure and antioxidant potential warrant further investigation. The primary challenge for researchers is the lack of readily available quantitative data and commercial standards. The detailed biosynthetic pathway and analytical protocols provided in this guide offer a robust framework for professionals to pursue the isolation, characterization, and potential development of flavoxanthin for pharmaceutical or nutraceutical applications.
References
- 1. Dandelion (Taraxacum Genus): A Review of Chemical Constituents and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysanthemaxanthin | C40H56O3 | CID 21160900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Proximate composition and characterization of the vitamins and minerals of dandelion (Taraxacum officinale) from the Middle Doce River region – Minas Gerais, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microalgae Xanthophylls: From Biosynthesis Pathway and Production Techniques to Encapsulation Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lipid Dependence of Xanthophyll Cycling in Higher Plants and Algae [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. mdpi.com [mdpi.com]
